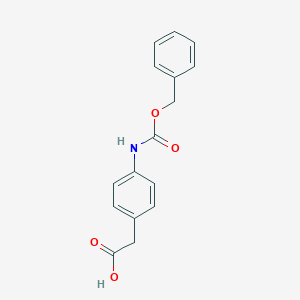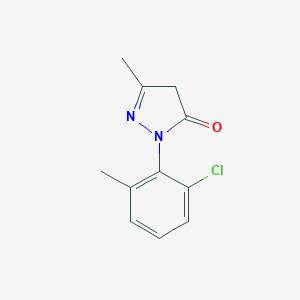
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as Clomazone, is a widely used herbicide that belongs to the family of pyrazolones. It is used to control broadleaf and grassy weeds in various crops such as soybean, cotton, corn, and peanuts. Clomazone was first introduced in the market in the 1980s and has since gained popularity due to its effectiveness and low toxicity.
Mécanisme D'action
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one inhibits the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. The inhibition of carotenoid biosynthesis leads to the death of the plant. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is absorbed by the plant through the roots and leaves and is translocated to the site of action.
Effets Biochimiques Et Physiologiques
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and soil microorganisms. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been shown to have a short half-life in the environment, which reduces its potential for bioaccumulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a useful tool for studying plant physiology and herbicide resistance in weeds. It is relatively easy to apply and has a low cost. However, its effectiveness can vary depending on the weed species and environmental conditions. Additionally, 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be toxic to some non-target organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential impact of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on soil microorganisms and its potential to leach into groundwater.
Méthodes De Synthèse
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be synthesized by reacting 2-chloro-6-methylphenylhydrazine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling various weed species, including Palmer amaranth and waterhemp. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Propriétés
Numéro CAS |
117-23-7 |
|---|---|
Nom du produit |
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-(2-chloro-6-methylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(12)11(7)14-10(15)6-8(2)13-14/h3-5H,6H2,1-2H3 |
Clé InChI |
PEHCLPGYMNFIOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
SMILES canonique |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Autres numéros CAS |
117-23-7 |
Synonymes |
2-(2-chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



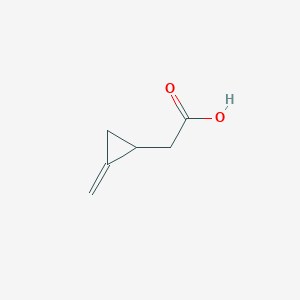
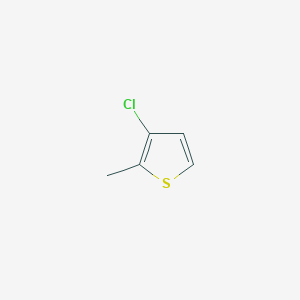
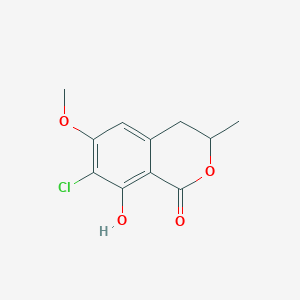
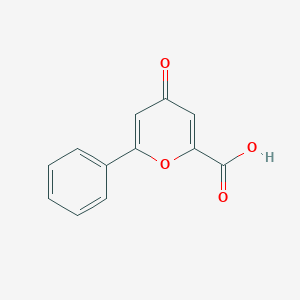
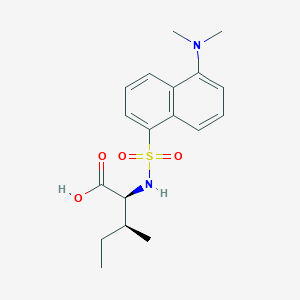
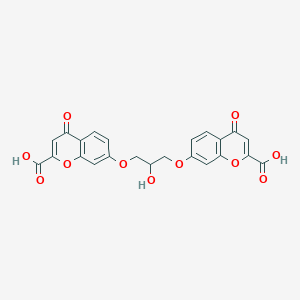
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
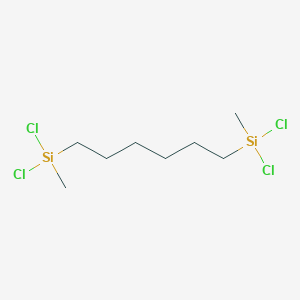
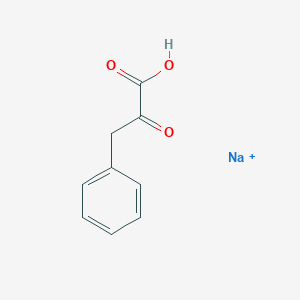
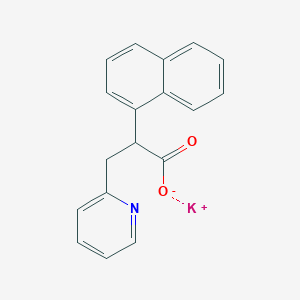
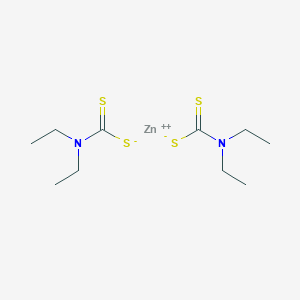
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
